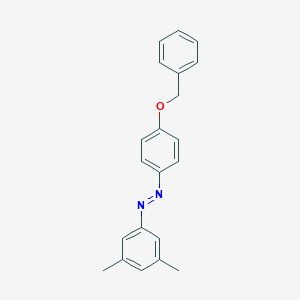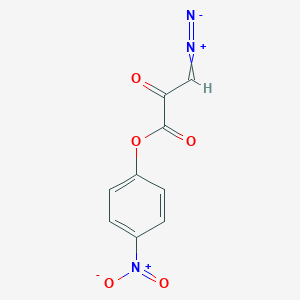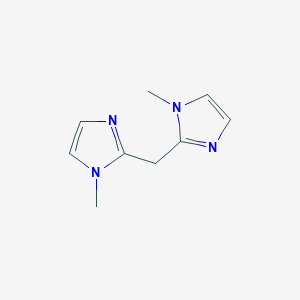
3,5-Dimethyl-4-benzyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-benzyloxyazobenzene (DMBAB) is a type of organic compound that is widely used in scientific research. It is a member of the azobenzene family, which is characterized by a nitrogen-nitrogen double bond (azo group) that can be switched between trans and cis isomers by light irradiation. DMBAB has been extensively studied due to its unique photochemical properties, which make it a valuable tool for investigating a variety of biological processes.
Mechanism of Action
3,5-Dimethyl-4-benzyloxyazobenzene undergoes photoisomerization between trans and cis isomers upon light irradiation. This process leads to changes in the molecular structure and properties of 3,5-Dimethyl-4-benzyloxyazobenzene, which can be used to control the activity of biological molecules such as receptors and enzymes.
Biochemical and physiological effects:
3,5-Dimethyl-4-benzyloxyazobenzene has been shown to have a variety of biochemical and physiological effects, including:
1. Controlled release of drugs: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to create photoresponsive drug delivery systems that can release drugs in response to light.
2. Control of protein activity: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to control the activity of proteins such as ion channels and enzymes in cells.
3. Control of cell behavior: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to control the behavior of cells such as migration and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-Dimethyl-4-benzyloxyazobenzene in lab experiments include:
1. High photochemical efficiency: 3,5-Dimethyl-4-benzyloxyazobenzene has a high photoisomerization efficiency, which allows for precise control of biological processes.
2. Versatility: 3,5-Dimethyl-4-benzyloxyazobenzene can be used in a variety of scientific research applications.
3. Non-invasive: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to control biological processes without the need for invasive techniques such as genetic modification.
The limitations of using 3,5-Dimethyl-4-benzyloxyazobenzene in lab experiments include:
1. Light sensitivity: 3,5-Dimethyl-4-benzyloxyazobenzene is sensitive to light, which can limit its use in certain experimental conditions.
2. Limited solubility: 3,5-Dimethyl-4-benzyloxyazobenzene has limited solubility in water, which can make it difficult to use in aqueous environments.
3. Limited availability: 3,5-Dimethyl-4-benzyloxyazobenzene is not widely available commercially, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research involving 3,5-Dimethyl-4-benzyloxyazobenzene, including:
1. Development of new photoresponsive materials: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to create new types of photoresponsive materials with unique properties.
2. Investigation of new biological processes: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to investigate new biological processes that are controlled by light.
3. Development of new optopharmacological tools: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to develop new photoswitchable ligands for controlling the activity of receptors and enzymes.
4. Development of new optogenetic tools: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to develop new optogenetic tools for controlling the activity of cells and tissues.
In conclusion, 3,5-Dimethyl-4-benzyloxyazobenzene is a valuable tool for investigating a variety of biological processes due to its unique photochemical properties. It has been used in a variety of scientific research applications and has several advantages and limitations for lab experiments. There are several future directions for research involving 3,5-Dimethyl-4-benzyloxyazobenzene, including the development of new photoresponsive materials, investigation of new biological processes, and development of new optopharmacological and optogenetic tools.
Synthesis Methods
3,5-Dimethyl-4-benzyloxyazobenzene can be synthesized using a variety of methods, including the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-nitrophenyl diazonium salt. The resulting product is then reduced to 3,5-Dimethyl-4-benzyloxyazobenzene using a reducing agent such as sodium dithionite. Other methods involve the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-nitrobenzenediazonium salt or the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-iodoaniline followed by palladium-catalyzed cross-coupling.
Scientific Research Applications
3,5-Dimethyl-4-benzyloxyazobenzene has been used in a variety of scientific research applications, including:
1. Photoresponsive materials: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to create photoresponsive materials such as polymers and liquid crystals that can change their properties in response to light.
2. Photopharmacology: 3,5-Dimethyl-4-benzyloxyazobenzene can be used as a photoswitchable ligand to control the activity of receptors and enzymes in cells. This technique is known as optopharmacology or photopharmacology.
3. Protein engineering: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to engineer proteins that can be switched on and off using light. This technique is known as optogenetics.
properties
CAS RN |
119121-11-8 |
|---|---|
Product Name |
3,5-Dimethyl-4-benzyloxyazobenzene |
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene |
InChI |
InChI=1S/C21H20N2O/c1-16-12-17(2)14-20(13-16)23-22-19-8-10-21(11-9-19)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
InChI Key |
PEKFOXIPLDGONJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
synonyms |
(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)


![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)


